
1,3-Dibromo-2-(propan-2-yloxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(propan-2-yloxy)propane is an organobromine compound with the molecular formula C6H12Br2O. It is a colorless liquid with a sweet odor, commonly used in organic synthesis to form C3-bridged compounds. This compound is known for its bifunctional nature, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(propan-2-yloxy)propane can be synthesized through the free radical addition of allyl bromide and hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction environment to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control and efficiency. The use of advanced reactors and continuous flow systems allows for the production of high-purity compounds at a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can add to unsaturated compounds to form new products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Elimination Conditions: Elimination reactions typically require strong bases such as potassium tert-butoxide.
Addition Conditions: Addition reactions often involve catalysts like palladium or platinum.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Addition Products: The addition of this compound to unsaturated compounds can form various substituted alkanes.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-2-(propan-2-yloxy)propane involves its bifunctional nature, allowing it to interact with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the propan-2-yloxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromopropane: Similar in structure but lacks the propan-2-yloxy group.
1,2-Dibromopropane: Contains bromine atoms on adjacent carbon atoms, leading to different reactivity.
1,2,3-Tribromopropane: Contains an additional bromine atom, making it more reactive
Uniqueness
1,3-Dibromo-2-(propan-2-yloxy)propane is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of the propan-2-yloxy group provides additional reactivity and versatility compared to similar compounds .
Propiedades
Número CAS |
5426-39-1 |
|---|---|
Fórmula molecular |
C6H12Br2O |
Peso molecular |
259.97 g/mol |
Nombre IUPAC |
1,3-dibromo-2-propan-2-yloxypropane |
InChI |
InChI=1S/C6H12Br2O/c1-5(2)9-6(3-7)4-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JEAOJJGVGMVMFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
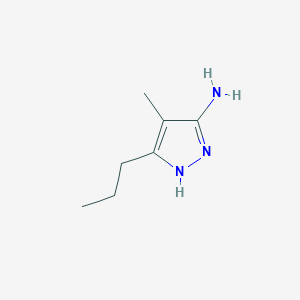
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)
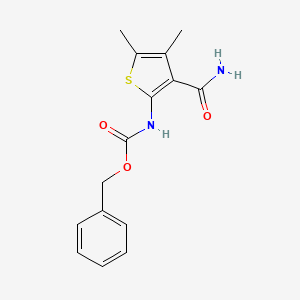
![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)
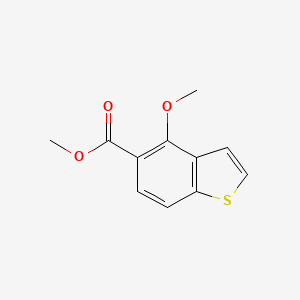
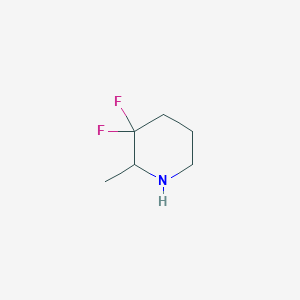
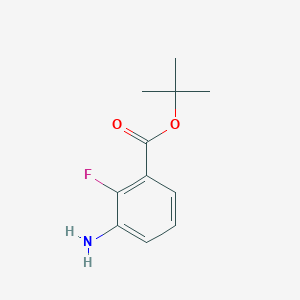
![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
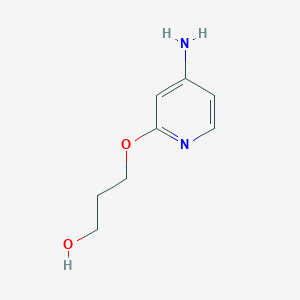
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)


